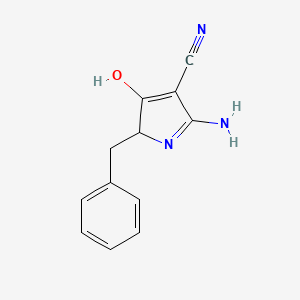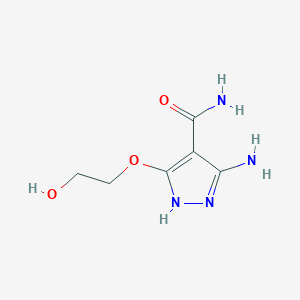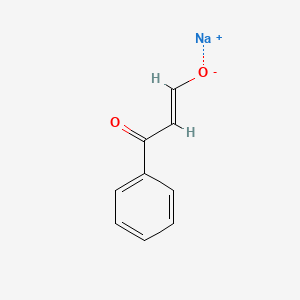![molecular formula C10H9N3O3S B6142204 methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 885524-05-0](/img/structure/B6142204.png)
methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 885524-05-0 . It has a molecular weight of 251.27 and its molecular formula is C10H9N3O3S . The compound is also known by its IUPAC name, which is the same as the given name .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results. These properties can be determined through experimental measurements.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate:
Anticancer Activity
Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has shown promising results in anticancer research. Its structure, which includes a pyridopyrimidine moiety, is known for its potential to inhibit various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. The presence of the sulfanyl group in its structure contributes to its effectiveness against a range of bacterial and fungal pathogens. Research has shown that it can disrupt microbial cell walls and inhibit the growth of harmful microorganisms, suggesting its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Its unique structure allows it to bind to enzyme active sites, thereby inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications, including the treatment of diseases like hypertension and diabetes .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier further enhances its potential as a neuroprotective agent .
Antioxidant Activity
Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant property makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage in the body .
Antiviral Applications
The compound has also been explored for its antiviral properties. Its ability to interfere with viral replication and inhibit viral enzymes makes it a potential candidate for antiviral drug development. Research has shown its effectiveness against certain viruses, suggesting its use in treating viral infections .
Photodynamic Therapy
In the field of photodynamic therapy, methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has been studied for its photosensitizing properties. It can be activated by light to produce reactive oxygen species that can kill cancer cells or pathogens. This application is particularly promising for targeted therapies that minimize damage to surrounding healthy tissues .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16-2)6-7(11-4)12-10(17)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZACLOGHOJTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125860 | |
| Record name | Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate | |
CAS RN |
885524-05-0 | |
| Record name | Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885524-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-7-methyl-4-oxo-2-thioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




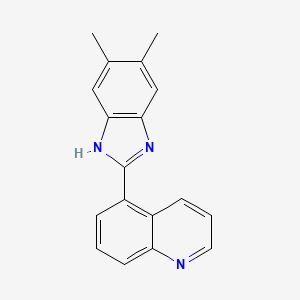
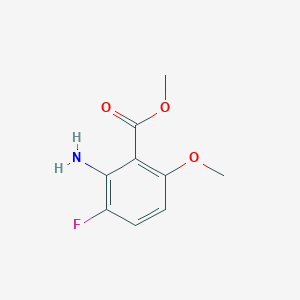
![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)



![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)
